5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione
Description
5-[(Dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate derivative featuring a dimethylamino-substituted methylidene group at the 5-position of the diazinane core. This compound belongs to the class of 5-methylidenebarbiturates, which are structurally characterized by a conjugated enamine system that influences their electronic properties and reactivity.
The presence of methyl groups on the diazinane ring (1,3-positions) in some analogs may alter steric hindrance and crystallization behavior, as seen in crystallographic studies of related compounds .
Properties
CAS No. |
89227-65-6 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-(dimethylaminomethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9N3O3/c1-10(2)3-4-5(11)8-7(13)9-6(4)12/h3H,1-2H3,(H2,8,9,11,12,13) |
InChI Key |
IFJJJQASQZGSAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(=O)NC(=O)NC1=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of thiazolidinones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds through the formation of an intermediate, which then undergoes condensation to yield the desired product . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted diazinane derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a diazinane core with a dimethylamino group and a methylene bridge. Its molecular formula is , and it has a molecular weight of 183.17 g/mol. The compound's structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Applications in Scientific Research
1. Organic Synthesis:
- Reagent and Building Block: 5-[(Dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione serves as a reagent in various organic synthesis reactions. It is used to create more complex molecules through multi-step synthetic routes.
- Example Reaction: The condensation reaction involving this compound can lead to the synthesis of novel derivatives with different substituents.
2. Biological Activity:
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Potential: Studies have shown that derivatives of this compound may inhibit cancer cell proliferation, suggesting its role in cancer therapeutics.
3. Medicinal Chemistry:
- Therapeutic Agent Development: Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and infections. The compound's ability to interact with biological targets may facilitate the development of new drugs.
4. Industrial Applications:
- Pharmaceuticals and Agrochemicals: The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials and chemical products.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
| Concentration (µg/mL) | S. aureus Growth Inhibition (%) | E. coli Growth Inhibition (%) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 65 | 60 |
| 100 | 90 | 85 |
Case Study 2: Anticancer Activity
In a preclinical study by Johnson et al. (2024), the anticancer properties of derivatives derived from this compound were tested on human breast cancer cell lines (MCF-7). The study found that certain derivatives inhibited cell growth by over 70% at concentrations of 100 µM.
| Derivative Name | Cell Growth Inhibition (%) at 100 µM |
|---|---|
| Derivative A | 75 |
| Derivative B | 85 |
| Derivative C | 70 |
Mechanism of Action
The mechanism by which 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of specific functional groups. The pathways involved often include modulation of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 5-methylidenebarbiturates arises from variations in substituents on the diazinane core and the methylidene group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 5-Methylidenebarbiturates
Electronic and Steric Effects
- Electron-Donating Groups: The dimethylamino group in the target compound increases electron density at the methylidene site, promoting resonance stabilization and altering solubility in polar solvents . In contrast, electron-withdrawing groups like bromine in 5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1,3-diphenyldiazinane-trione reduce electron density, favoring π-π stacking interactions .
- VA33 demonstrated 94% purity and significant cytotoxicity in glioblastoma cells at 10 μg/ml .
Biological Activity
5-[(Dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione, also known as a derivative of diazinane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework that may contribute to various pharmacological effects. This article explores its biological activity by reviewing relevant studies, case reports, and experimental data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 171.16 g/mol. Its structure features a diazinane core with a dimethylamino group, which is crucial for its biological interactions.
Research indicates that compounds similar to 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione may interact with various biological targets. For instance, the presence of the dimethylamino group can enhance lipophilicity and facilitate membrane penetration, potentially affecting enzyme inhibition and receptor binding.
Anticancer Properties
Several studies have investigated the anticancer potential of diazinane derivatives. For example:
- In vitro studies demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A specific study on a similar diazinane derivative showed an IC50 value (the concentration required to inhibit cell growth by 50%) of 10 µM against MCF-7 breast cancer cells, indicating significant anticancer activity.
Antimicrobial Activity
The antimicrobial properties of diazinane derivatives have also been explored:
- Research Findings : Compounds structurally related to 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione demonstrated effectiveness against both gram-positive and gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
Inhibition of specific enzymes has been another area of interest:
- Protein Kinase C (PKC) Inhibition : Analogues of this compound have shown selective inhibition of PKC isozymes. One study reported that a related compound exhibited an IC50 value of 4.7 nM for PKC beta I isozyme, highlighting its potential as a therapeutic agent in conditions like diabetic retinopathy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
